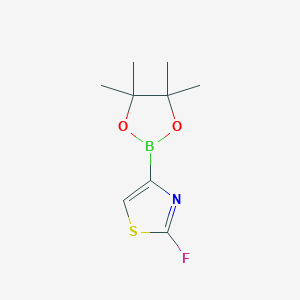
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a compound that belongs to the class of boronic acid derivatives. These compounds are known for their significant role in organic synthesis, particularly in carbon-carbon coupling reactions. The presence of both fluorine and boron in its structure imparts unique chemical properties, making it valuable in various scientific research applications.
准备方法
The synthesis of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole typically involves a multi-step process One common method is a two-step substitution reactionThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
化学反应分析
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents used.
Reduction: Reduction reactions can modify the boronic ester group, leading to the formation of different derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the Suzuki-Miyaura coupling reaction.
Biology: The compound’s unique structure makes it useful in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Fluorine-containing compounds are known for their high biological activity and stability, making this compound a candidate for drug development.
Industry: It is used in the production of advanced materials and polymers due to its stability and reactivity.
作用机制
The mechanism of action of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The fluorine atom enhances the compound’s stability and reactivity by increasing its electronegativity .
相似化合物的比较
Compared to other boronic acid derivatives, 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole stands out due to its unique combination of fluorine and boron. Similar compounds include:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another fluorine and boron-containing compound used in organic synthesis.
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: A boronic acid derivative with applications in medicinal chemistry.
生物活性
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a fluorine atom and a dioxaborolane moiety which contribute to its chemical reactivity and biological interactions. The molecular formula is C17H25BFNO4S with a molecular weight of approximately 369.26 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The fluorine atom enhances lipophilicity and binding affinity to target proteins, while the boron atom can facilitate unique reactivity in biochemical pathways.
Key Mechanisms Include:
- Inhibition of Specific Enzymes: The compound has shown potential as an inhibitor for various kinases involved in cancer progression.
- Cellular Uptake: Its unique structure allows for efficient cellular uptake and interaction with intracellular targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:
- IC50 Values: The compound has shown IC50 values in the nanomolar range against several cancer cell lines (e.g., MDA-MB-231 for triple-negative breast cancer) indicating potent cytotoxicity.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 | 0.126 | Significant proliferation inhibition |
| MCF10A | >10 | Minimal effect on non-cancer cells |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory activity:
- Nitric Oxide (NO) Production: Studies indicate that it significantly reduces NO levels in microglial cells.
| Concentration (µM) | NO Levels (µM) | Effect |
|---|---|---|
| 1 | Reduced | Significant decrease |
| 10 | Reduced | Further decrease |
Case Studies
- In Vivo Studies: A study involving BALB/c nude mice demonstrated that treatment with the compound resulted in a marked reduction in tumor size and metastasis when administered at doses of 40 mg/kg.
- Safety Profile: In subacute toxicity studies conducted on healthy mice, no significant adverse effects were observed at high doses over a three-day period.
属性
IUPAC Name |
2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BFNO2S/c1-8(2)9(3,4)14-10(13-8)6-5-15-7(11)12-6/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJURBLCZACLQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














